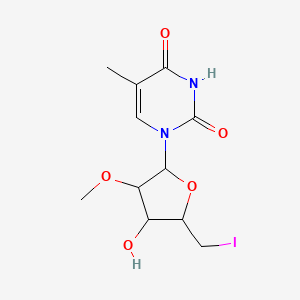
5'-Deoxy-5'-iodo-2'-O-methyl-5-methyluridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5’-Deoxy-5’-iodo-2’-O-methyl-5-methyluridine is a purine nucleoside analog known for its broad antitumor activity. This compound targets indolent lymphoid malignancies and exhibits anticancer mechanisms by inhibiting DNA synthesis and inducing apoptosis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Deoxy-5’-iodo-2’-O-methyl-5-methyluridine involves several steps, starting with the iodination of a suitable precursor. The reaction conditions typically include the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the 5’ position. The methylation at the 2’-O position is achieved using methylating agents such as methyl iodide under basic conditions .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
5’-Deoxy-5’-iodo-2’-O-methyl-5-methyluridine undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom at the 5’ position can be substituted with other nucleophiles.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Common reagents used in the reactions involving 5’-Deoxy-5’-iodo-2’-O-methyl-5-methyluridine include iodine, methyl iodide, and various oxidizing and reducing agents. The reaction conditions typically involve basic or acidic environments, depending on the specific reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various nucleoside analogs, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Wissenschaftliche Forschungsanwendungen
5’-Deoxy-5’-iodo-2’-O-methyl-5-methyluridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of other nucleoside analogs.
Biology: Studied for its effects on DNA synthesis and cell cycle regulation.
Medicine: Investigated for its antitumor activity, particularly in targeting indolent lymphoid malignancies.
Wirkmechanismus
The mechanism of action of 5’-Deoxy-5’-iodo-2’-O-methyl-5-methyluridine involves the inhibition of DNA synthesis and the induction of apoptosis. The compound targets specific molecular pathways involved in cell cycle regulation and DNA replication, leading to the death of cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5’-Deoxy-5’-iodo-2’-O-(2-methoxyethyl)-5-methyluridine
- 2’-O-methyl-5-methyluridine
Uniqueness
5’-Deoxy-5’-iodo-2’-O-methyl-5-methyluridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit DNA synthesis and induce apoptosis makes it a valuable compound in cancer research .
Eigenschaften
Molekularformel |
C11H15IN2O5 |
|---|---|
Molekulargewicht |
382.15 g/mol |
IUPAC-Name |
1-[4-hydroxy-5-(iodomethyl)-3-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H15IN2O5/c1-5-4-14(11(17)13-9(5)16)10-8(18-2)7(15)6(3-12)19-10/h4,6-8,10,15H,3H2,1-2H3,(H,13,16,17) |
InChI-Schlüssel |
HTLVQJXEEODLKI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CI)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


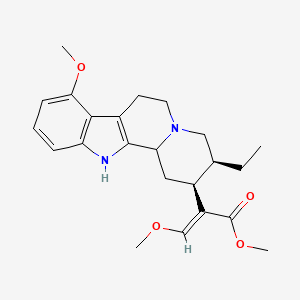
![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}-N-(3-methoxypropyl)acetamide](/img/structure/B14114964.png)
![3-(4-ethoxyphenyl)-1-(3-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14114965.png)
![(8S,9S,10R,14S)-17-(2-methoxyacetyl)-10-methyl-2,6,7,8,9,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B14114968.png)
![Ethyl 2-[3-[2-(2,4-dimethylanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B14114977.png)
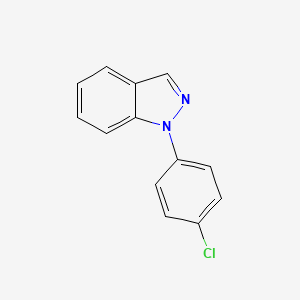
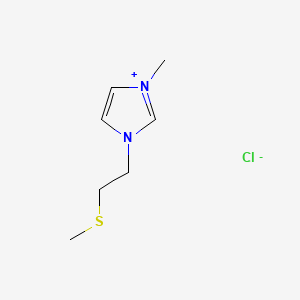
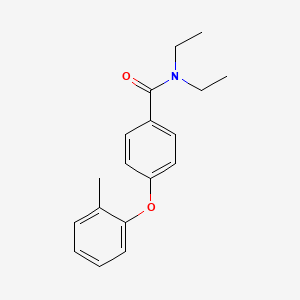
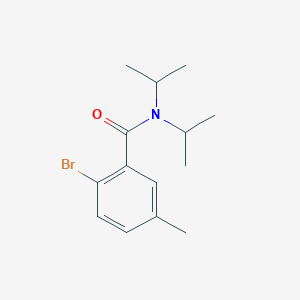
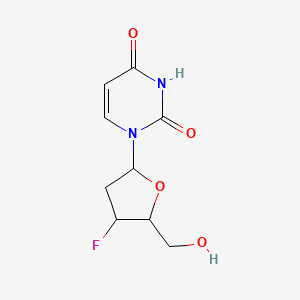
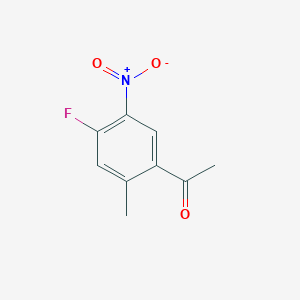
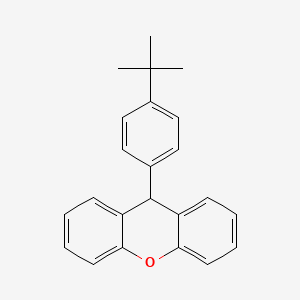
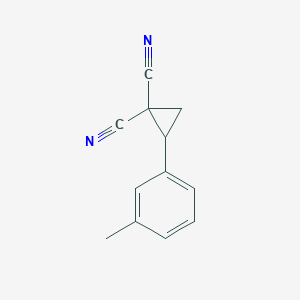
![Cyclopentyl 2-[[4-[[8-(hydroxyamino)-8-oxooctanoyl]amino]phenyl]methylamino]-2-phenylacetate](/img/structure/B14115039.png)
